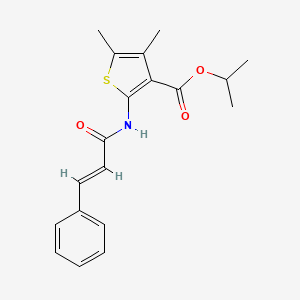
isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 as a fluorescent probe involves the reaction of the thiol group with the cinnamoyl moiety, which results in a change in the fluorescence intensity of the isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. The mechanism of action as a photosensitizer involves the absorption of light by the isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, which leads to the production of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
Studies have shown that isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is non-toxic to cells at low concentrations and does not induce significant cell death. However, at higher concentrations, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 has been shown to induce cell death in cancer cells. Additionally, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 has been shown to be effective in detecting thiols in biological systems, which can provide valuable insights into various biochemical processes.
実験室実験の利点と制限
One advantage of using isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 in lab experiments is its high sensitivity and selectivity for thiols. Additionally, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
将来の方向性
Future research on isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 could focus on optimizing its synthesis method to improve its solubility in aqueous solutions. Additionally, further studies could explore the potential use of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 as a photosensitizer in other types of cancer treatments. Finally, future research could investigate the potential use of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 in detecting other types of biomolecules in biological systems.
In conclusion, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is a synthetic isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate that has been studied for its potential use in various scientific research applications. Its mechanism of action involves the detection of thiols in biological systems and the production of reactive oxygen species in cancer cells. While it has advantages in sensitivity and selectivity, its limitations include its solubility in aqueous solutions. Future research could focus on optimizing its synthesis method and exploring its potential use in other types of cancer treatments and biomolecule detection.
合成法
The synthesis of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 involves the reaction of isopropyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate with cinnamoyl chloride in the presence of a base. The resulting isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is then purified through a series of chromatography steps to obtain the final product.
科学的研究の応用
Compound 1 has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Thiols play an important role in various biochemical processes, and the ability to detect them in vivo can provide valuable insights into these processes. Compound 1 has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
特性
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-12(2)23-19(22)17-13(3)14(4)24-18(17)20-16(21)11-10-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGVWMBKWFQRV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 4,5-dimethyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5722365.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5722371.png)


![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)
